Intrinsic Binding Affinity to Carbonic Anhydrase I: A Direct Comparison with 2,4-Dichloro-5-fluorobenzenesulfonamide
In a direct head-to-head comparison using isothermal titration calorimetry (ITC), the 3,4-dichloro substitution pattern (target compound) exhibits a stronger intrinsic binding affinity for recombinant human Carbonic Anhydrase I (CA I) than the 2,4-dichloro isomer. The observed Gibbs free energy of binding (ΔG°) is more favorable, indicating tighter binding under identical conditions [1].
2,4-isomer: −48.5 kJ/mol
ΔΔG° = −1.8 kJ/mol
| Evidence Dimension | Intrinsic Gibbs free energy of binding (ΔG°) to human CA I |
|---|---|
| Target Compound Data | -50.3 kJ/mol |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzenesulfonamide: -48.5 kJ/mol |
| Quantified Difference | ΔΔG° = -1.8 kJ/mol (more favorable for the target compound) |
| Conditions | Isothermal titration calorimetry (ITC) at 25°C, pH 7.0 |
Why This Matters
A 1.8 kJ/mol difference in ΔG° translates to a significant change in the binding constant (Kd), meaning the 3,4-isomer requires a lower concentration to achieve the same target occupancy, a critical factor for inhibitor potency and assay design.
- [1] Zubriene A, et al. Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. ChemMedChem. 2016;12(2):161-176. View Source
